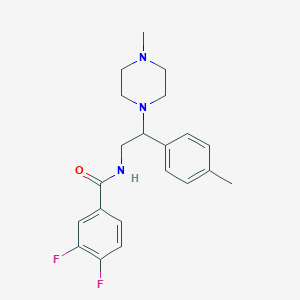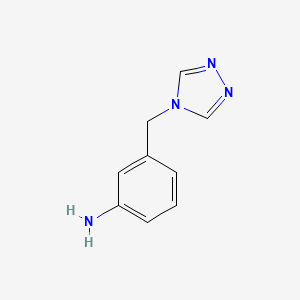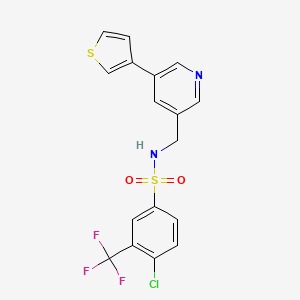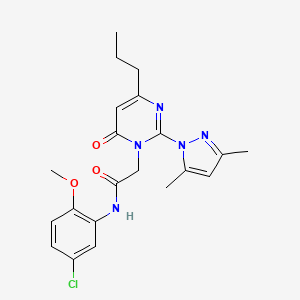![molecular formula C14H23N3O3 B2425250 (1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide CAS No. 2361866-78-4](/img/structure/B2425250.png)
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as E64d, and it is a protease inhibitor that has been shown to have a range of effects on biological processes.
作用機序
The mechanism of action of E64d involves its ability to inhibit proteases, which are enzymes that break down proteins. By inhibiting proteases, E64d can prevent the degradation of proteins that are important for cellular processes, leading to a range of effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of E64d are varied and depend on the specific biological process being studied. In cancer research, E64d has been shown to inhibit the activity of certain proteases that are involved in cancer cell growth and proliferation. In neurodegenerative diseases, E64d has been shown to protect neurons from damage and death, potentially slowing the progression of these diseases. In viral infections, E64d has been shown to inhibit the replication of certain viruses, reducing the viral load in infected cells.
実験室実験の利点と制限
One advantage of using E64d in lab experiments is its ability to selectively inhibit proteases, making it a useful tool for studying the role of specific proteases in biological processes. However, one limitation of using E64d is that it can have off-target effects on other enzymes, potentially leading to unintended effects on biological processes.
将来の方向性
There are several future directions for research on E64d, including the development of new cancer treatments that target specific proteases, the investigation of E64d's potential as a treatment for neurodegenerative diseases, and the development of new antiviral therapies that target proteases involved in viral replication. Additionally, future research could focus on improving the specificity of E64d and reducing its off-target effects, making it an even more useful tool for studying biological processes.
合成法
The synthesis of E64d involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with an amine, followed by a series of other reactions to form the final product.
科学的研究の応用
E64d has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, E64d has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In neurodegenerative diseases, E64d has been shown to have protective effects on neurons, suggesting that it could be used to treat diseases such as Alzheimer's and Parkinson's. In viral infections, E64d has been shown to inhibit the replication of certain viruses, making it a potential treatment for viral infections such as HIV.
特性
IUPAC Name |
(1S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-13(19)17(4-2)9-12(18)16-11-7-5-6-10(8-11)14(15)20/h3,10-11H,1,4-9H2,2H3,(H2,15,20)(H,16,18)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCOIBEQAGYDJ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC(C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)



![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)



